

Toxicological Profile of Ebenifoline E-II: A Technical Guide

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Compound of Interest

Compound Name: Ebenifoline E-II

Cat. No.: B15591062

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Disclaimer: No comprehensive, formally established toxicological profile for **Ebenifoline E-II** is available in publicly accessible scientific literature or regulatory databases. This document synthesizes the existing primary research on the cytotoxic and immunomodulatory properties of **Ebenifoline E-II** to provide a preliminary understanding of its biological activities relevant to toxicology. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Ebenifoline E-II is a sesquiterpene pyridine alkaloid isolated from plants of the Celastraceae family, such as *Euonymus laxiflorus*. While a full toxicological assessment, including studies on acute toxicity, genotoxicity, and carcinogenicity, has not been reported, existing in vitro research demonstrates that **Ebenifoline E-II** possesses significant biological activity. Key findings indicate potent cytotoxic effects against several human cancer cell lines and complex immunomodulatory activities, including both the inhibition and induction of key signaling cytokines. This guide details the available data, experimental methodologies, and the current understanding of its mechanisms of action.

Cytotoxicity

Ebenifoline E-II has been identified as a cytotoxic agent in studies on various human cancer cell lines. The primary available data on its cytotoxic potency comes from a study by Kuo et al. (2003).

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values for **Ebenifoline E-II** against a panel of human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC ₅₀ (µg/mL) |
|-----------|-----------------------------|--------------------------|
| P-388 | Murine Lymphocytic Leukemia | < 0.1 |
| A549 | Human Lung Carcinoma | 0.48 |
| MCF-7 | Human Breast Cancer | 0.42 |
| HT-29 | Human Colon Adenocarcinoma | < 0.1 |

Data sourced from Kuo YH, et al. J Nat Prod. 2003;66(4):554-7.

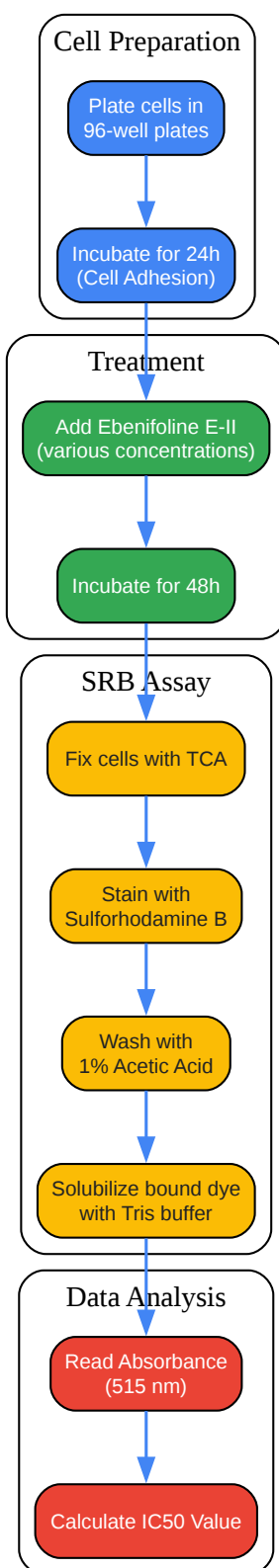
Experimental Protocol: Cytotoxicity Assay

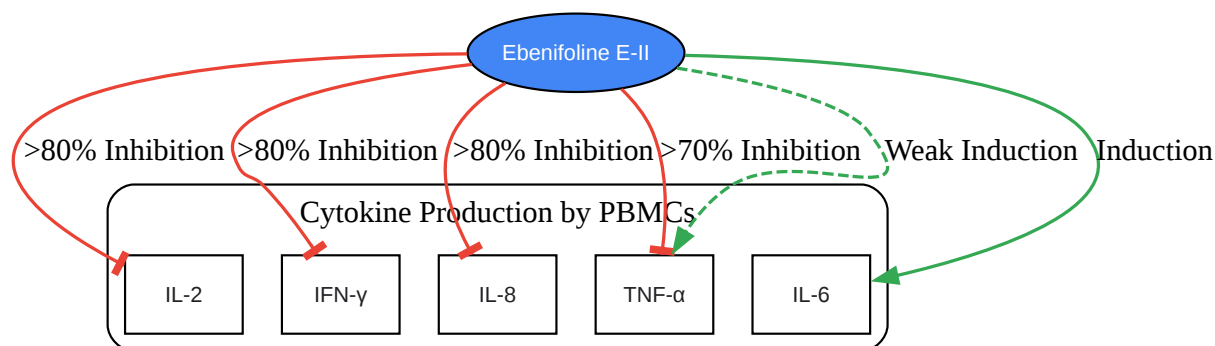
The cytotoxicity was determined using a Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity.

Methodology:

- **Cell Plating:** Cells were seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** **Ebenifoline E-II**, dissolved in DMSO and diluted with medium, was added to the wells at various concentrations. Control wells received medium with DMSO.
- **Incubation:** The plates were incubated for a further 48 hours.
- **Cell Fixation:** Adherent cells were fixed in situ by gently adding cold 50% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
- **Staining:** The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) was added to each well, and the plates were stained for 10 minutes at room temperature.

- **Washing:** Unbound dye was removed by washing with 1% acetic acid.
- **Protein-Bound Dye Solubilization:** The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
- **Absorbance Measurement:** The optical density (OD) was read on an automated spectrophotometric plate reader at a wavelength of 515 nm.
- **IC50 Calculation:** The percentage of cell growth was calculated relative to the control wells. The IC50 value was determined from the dose-response curves.





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